(S)-2-Amino-3-(furan-2-yl)propanoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-3-(furan-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c8-6(7(9)10)4-5-2-1-3-11-5/h1-3,6H,4,8H2,(H,9,10)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZQHZDTHUUJQJ-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70925938 | |
| Record name | 3-Furan-2-ylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70925938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127682-08-0 | |
| Record name | 3-Furan-2-ylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70925938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (S)-2-Amino-3-(furan-2-yl)propanoic acid, and how can reaction parameters be optimized for higher yield and purity?
- Methodological Answer : The synthesis typically involves coupling furan-2-carboxylic acid derivatives with appropriate amines under controlled conditions. Key parameters include reaction temperature (e.g., 60–80°C), solvent choice (polar aprotic solvents like DMF), and stoichiometric ratios of reagents. Optimization studies suggest that incremental adjustments to reaction time (12–24 hours) and catalyst loading (e.g., 1–5 mol%) improve yield. Reaction progress is monitored via thin-layer chromatography (TLC), while nuclear magnetic resonance (NMR) spectroscopy confirms product formation and purity .
Q. How can the structural integrity and enantiomeric purity of this compound be confirmed post-synthesis?
- Methodological Answer : Enantiomeric purity is validated using chiral high-performance liquid chromatography (HPLC) with a chiral stationary phase (e.g., amylose or cellulose derivatives). Structural confirmation relies on - and -NMR to identify characteristic signals, such as the furan ring protons (δ 6.2–7.4 ppm) and the α-amino acid backbone (δ 3.1–3.5 ppm for the CH group). X-ray crystallography may further resolve stereochemical configuration in crystalline forms .
Advanced Research Questions
Q. What strategies are employed to analyze the interaction of this compound with biological targets such as enzymes or receptors?
- Methodological Answer : Mechanistic studies utilize surface plasmon resonance (SPR) to measure binding affinity () and kinetic parameters (, ). Enzyme inhibition assays (e.g., fluorometric or colorimetric) quantify activity modulation. Computational docking (using software like AutoDock Vina) predicts binding poses, while molecular dynamics simulations assess stability of ligand-target complexes. For example, furan-containing analogs have shown modulation of oxidative stress pathways via interactions with glutathione reductase .
Q. How do structural modifications to the furan ring in this compound influence its physicochemical and biological properties?
- Methodological Answer : Substituent effects are systematically studied via:
- Electron-withdrawing/donating groups : Introducing halogens (e.g., Cl, F) or methoxy groups alters electron density, affecting redox potential and receptor binding.
- Heterocycle replacement : Replacing furan with thiophene or pyridine rings modifies lipophilicity (logP) and hydrogen-bonding capacity, as shown in comparative bioactivity studies (Table 1).
- Table 1 : Comparative Properties of Furan vs. Thiophene Derivatives
| Compound | logP | IC (μM) for COX-1 | Bioactivity Notes |
|---|---|---|---|
| (S)-2-Amino-3-(furan-2-yl) | 1.2 | 12.3 | Moderate anti-inflammatory |
| (S)-2-Amino-3-(thiophen-2-yl) | 1.8 | 8.7 | Enhanced membrane permeability |
- Such modifications are guided by computational modeling (e.g., DFT for electronic properties) and validated via in vitro assays .
Q. How can researchers resolve contradictions in spectroscopic or bioactivity data for this compound derivatives?
- Methodological Answer : Discrepancies arise from impurities (e.g., diastereomers) or solvent effects. Strategies include:
- Reproducibility checks : Re-synthesize compounds under standardized conditions.
- Advanced spectroscopy : 2D-NMR (e.g., COSY, HSQC) resolves overlapping signals.
- Bioactivity validation : Use orthogonal assays (e.g., cell-based vs. enzymatic) to confirm results. For instance, conflicting antioxidant data may stem from assay interference by furan oxidation byproducts, necessitating HPLC-MS to identify degradants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
